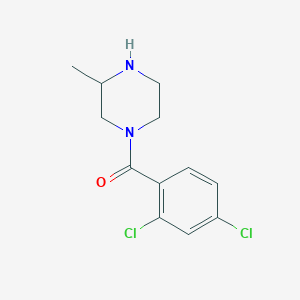

1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c1-8-7-16(5-4-15-8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDMKBVOMMNOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Dichlorobenzoyl 3 Methylpiperazine and Its Analogues

Direct Synthesis Strategies for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

The most direct and conventional strategy for the synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine involves the N-acylation of 3-methylpiperazine with an appropriate acylating agent, typically 2,4-dichlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The reaction is generally performed in an aprotic solvent, such as dichloromethane (B109758) or dimethylformamide, to dissolve the reactants and facilitate the reaction. nih.gov A base, commonly a tertiary amine like triethylamine (B128534) or a weaker base like potassium carbonate, is typically added to the reaction mixture. nih.govnii.ac.jp The role of the base is to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, preventing the protonation of the piperazine starting material and driving the reaction towards completion. Given the two non-equivalent nitrogen atoms in 3-methylpiperazine (N1 being more sterically hindered by the adjacent methyl group than N4), this reaction can potentially yield a mixture of two regioisomers: 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine and 1-(2,4-Dichlorobenzoyl)-5-methylpiperazine (which is the same molecule as the 3-methyl isomer upon ring flipping, but acylation at N4 is distinct). However, acylation often favors the less sterically hindered nitrogen atom.

General N-Acylation Approaches for Substituted Piperazines

The synthesis of N-acyl piperazines is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical industry. The N-acylation of substituted piperazines can be achieved through various methods, primarily involving the reaction with acylating agents under different catalytic conditions.

Reaction with 2,4-Dichlorobenzoyl Chloride and Related Acylating Agents

The reaction of a substituted piperazine with an acyl chloride, such as 2,4-dichlorobenzoyl chloride, is a widely used and efficient method for forming an amide bond. nih.govambeed.com This method's reliability stems from the high reactivity of acyl chlorides. For instance, a general procedure for synthesizing 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involves cooling a solution of 1-(4-chlorobenzhydryl)piperazine (B1679854) in dry dichloromethane, adding triethylamine, and then introducing the relevant benzoyl chloride. nih.gov The reaction typically proceeds smoothly at room temperature over several hours. nih.gov

This approach is highly versatile, as a wide variety of acyl chlorides are commercially available or can be readily synthesized from the corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride. mdpi.com This allows for the systematic modification of the acyl group, enabling the exploration of structure-activity relationships in drug discovery programs.

Base-Catalyzed and Uncatalyzed Acylation Pathways

The acylation of piperazines is almost universally conducted in the presence of a base. The primary function of the base is to act as an acid scavenger for the HCl generated during the reaction with acyl chlorides. nih.gov Without a base, the HCl produced would protonate the nitrogen atom of the unreacted piperazine, rendering it non-nucleophilic and effectively halting the reaction. Common bases include tertiary amines like triethylamine and N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. nih.govnii.ac.jp

While an uncatalyzed pathway is theoretically possible, it is generally inefficient for the reasons mentioned above. The reaction would be slow and result in low yields, as half of the piperazine starting material would be consumed as a salt. In some specialized cases, such as the mono-acylation of piperazine, methods involving ionic immobilization on a solid support have been developed. colab.ws In this technique, the diamine is first immobilized on a sulfonic acid functionalized silica (B1680970) gel, then acylated, and finally liberated, providing a high-yield method for selective mono-functionalization. colab.ws

Synthesis of Related Piperazine Derivatives

The versatility of the piperazine scaffold allows for extensive derivatization at multiple positions, leading to a vast chemical space of potential drug candidates. researchgate.net Modifications can be made to the core piperazine ring itself or to the substituents attached to it, such as the dichlorobenzoyl moiety.

Modifications on the Piperazine Core Ring

While N-substitution is the most common modification for piperazines, C-H functionalization and other strategies to introduce substituents directly onto the carbon atoms of the piperazine ring have gained significant attention. mdpi.com These modifications can introduce chirality and new vectors for molecular interactions, significantly expanding the structural diversity of piperazine-containing compounds.

Recent advances have focused on methods for direct C-H functionalization, providing new avenues for synthesizing specific substitution patterns. mdpi.com Traditional approaches often rely on multi-step sequences starting from linear diamine precursors, which are then cyclized to form the desired substituted piperazine ring. researchgate.net Other strategies include the hydrogenation of substituted pyrazines or ring-expansion reactions. researchgate.net

| Strategy | Description | Reference |

|---|---|---|

| Direct C–H Functionalization | Introduction of substituents directly onto the carbon atoms of a pre-formed piperazine ring, often using transition metal catalysis or photoredox catalysis. | mdpi.com |

| Cyclization of Diamine Precursors | Construction of the piperazine ring by cyclizing a linear 1,2-diamine derivative. This is a common method for creating carbon-substituted piperazines. | researchgate.netnih.gov |

| Hydrogenation of Pyrazines | Reduction of a substituted pyrazine (B50134) ring to yield the corresponding saturated piperazine derivative. | researchgate.net |

| Ring-Opening of DABCO | Cleavage of the C-N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives to generate substituted piperazines. | researchgate.net |

| [3+3] Dimerization of Aziridines | A method involving the dimerization of aziridine (B145994) derivatives to form the six-membered piperazine ring. | researchgate.net |

Derivatization of the Dichlorobenzoyl Moiety

Modification of the dichlorobenzoyl portion of the molecule is readily achieved by employing different substituted benzoyl chlorides in the N-acylation step. This strategy allows for the systematic probing of how electronic and steric effects of the substituents on the aromatic ring influence biological activity. A wide range of substituted benzoic acids are available as starting materials for the synthesis of the required acyl chlorides. google.com For example, research into cytotoxic piperazine derivatives involved the synthesis of a series of compounds using various substituted benzoyl chlorides, including 2,4-difluorobenzoyl chloride, to explore structure-activity relationships. nih.gov

The derivatization is not limited to halogen substitutions. Other functional groups such as alkyl, alkoxy, nitro, or cyano groups can be introduced onto the benzoyl ring to create a diverse library of analogues. This approach is a cornerstone of medicinal chemistry for lead optimization.

| Piperazine Precursor | Acylating Agent | Resulting N-Acyl Piperazine Derivative | Reference |

|---|---|---|---|

| 1-(4-chlorobenzhydryl)piperazine | 2,4-Difluorobenzoyl chloride | 1-(2,4-Difluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | nih.gov |

| N-methylpiperazine | Bromoacetyl bromide | N-(bromoacetyl)-N'-methylpiperazine derivative | mdpi.com |

| (Aminomethyl)piperidine | 2,4-Dichlorobenzoyl chloride | N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}-2,4-dichlorobenzamide | researchgate.net |

| 2-Methylpiperazine (B152721) | Various Acyl Chlorides | 1,4-Diacyl-2-methylpiperazine derivatives | researchgate.net |

Stereoselective Synthesis of Chiral Piperazine Derivatives

The synthesis of enantiomerically pure piperazine derivatives is of significant interest in medicinal chemistry, as the biological activity of chiral molecules often resides in a single stereoisomer. Stereoselective synthesis aims to produce a specific stereoisomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects. Various strategies have been developed to access chiral piperazine cores, such as the 3-methylpiperazine moiety found in 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

One prevalent approach involves the use of precursors from the chiral pool. Enantiomerically pure amino acids serve as versatile starting materials. nih.govnih.gov For instance, natural and unnatural amino acids can be transformed through a multi-step synthesis into 3-substituted piperazine-2-acetic acid esters as single absolute stereoisomers. nih.gov A specific patent describes a method starting from optically pure amino acids like alanine, which are converted to chiral amino acid esters and subsequently reacted with reagents like chloroacetyl chloride before cyclization to form the piperazine ring. google.com The final reduction of the resulting diketopiperazine intermediate yields the desired chiral 2-substituted piperazine. google.com

Another strategy employs diastereoselective reactions, where a new chiral center is introduced under the influence of an existing one. For example, the diastereoselective methylation of a chiral 2-oxopiperazine precursor can proceed with high diastereomeric excess (de >90%), leading to the desired (R)-(+)-2-methylpiperazine after subsequent reaction steps. rsc.org Similarly, diastereoselective nucleophilic addition of organometallic reagents to chiral α-amino sulfinylimines has been used to construct homochiral piperazines. rsc.org

The use of chiral auxiliaries is another effective method. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. This approach allows for the asymmetric construction of the piperazine scaffold, ensuring high enantiomeric purity in the final product. rsc.org

Table 1: Overview of Stereoselective Synthesis Strategies for Chiral Piperazine Cores

| Synthetic Strategy | Key Features | Starting Materials Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products. | Chiral Amino Acids (e.g., Alanine, Phenylglycine) | nih.govnih.govgoogle.com |

| Diastereoselective Reactions | An existing stereocenter directs the formation of a new one. | Chiral 2-oxopiperazines, α-amino sulfinylimines | rsc.org |

| Chiral Auxiliaries | A removable chiral group guides the stereoselective transformation. | Glycine enolates with chiral auxiliaries | researchgate.net |

Green Chemistry Principles in Piperazine Derivatization

The synthesis of piperazine derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key goals include improving energy efficiency, minimizing waste, using safer solvents, and enhancing atom economy. rsc.org In the context of piperazine synthesis, this translates to developing cleaner, more efficient, and sustainable methodologies.

Traditional synthetic routes for heterocyclic compounds often involve long reaction times, high temperatures, and the use of volatile and hazardous organic solvents, leading to significant energy consumption and environmental burden. nih.gov Green chemistry approaches seek to overcome these limitations. One major focus is the reduction or replacement of conventional solvents with more environmentally benign alternatives or the implementation of solvent-free reaction conditions. rsc.orgresearchgate.net Under solvent-free conditions, microwave radiation is absorbed directly by the reagents, which can lead to enhanced reaction rates and selectivity, representing a significant improvement in energy efficiency. rsc.org

Furthermore, the simplification of reaction protocols, such as reducing the number of synthetic steps and avoiding complex purification procedures, aligns with green chemistry principles. rsc.org Methodologies that offer high yields and clean product formation without the need for extensive work-ups are considered environmentally benign. The adoption of energy-efficient techniques, such as microwave irradiation, is a cornerstone of applying green chemistry to piperazine derivatization.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of piperazine derivatives and other heterocyclic compounds. researchgate.netresearchgate.net Unlike conventional heating where heat is transferred via conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating. rsc.org This efficient energy transfer can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes. nih.govnih.gov

This technology has been successfully applied to various reactions in the synthesis of piperazine-containing molecules. For example, in the synthesis of certain 1,2,4-triazole (B32235) derivatives incorporating a piperazine moiety, microwave irradiation reduced the reaction time from 27 hours under conventional heating to just 30 minutes, while achieving an impressive yield of 96%. nih.gov Similarly, the synthesis of coumarin-based triazinyl piperazines saw a 90-95% reduction in reaction time when switching from conventional to microwave heating, accompanied by an increase in yield. nih.gov

The benefits extend to improved product purity and simplified work-up procedures, as the shorter reaction times and lower temperatures can minimize the formation of by-products. rsc.org The chemoselectivity of reactions can also be enhanced under microwave conditions. nih.gov These advantages make microwave-assisted synthesis a highly attractive, efficient, and environmentally friendly protocol for the rapid generation of libraries of piperazine derivatives for various applications.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Piperazine Analogues

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Piperazine-azole-fluoroquinolones | 27 hours | 30 minutes | Significant | nih.gov |

| Synthesis of Coumarin-based Triazinyl Piperazines | 10-12 hours | 3-5 minutes | Increased Yields | researchgate.netnih.gov |

| Synthesis of Neuroleptic Drug Intermediates | Several hours | ≤ 2 minutes | >10% Increase | jocpr.com |

Advanced Spectroscopic Characterization of 1 2,4 Dichlorobenzoyl 3 Methylpiperazine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For N-acyl piperazine (B1678402) derivatives, the interpretation of NMR spectra is often complicated by dynamic conformational processes, namely the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.govrsc.orgrsc.org These phenomena can lead to the broadening or duplication of NMR signals at room temperature, making a detailed analysis challenging yet informative. nih.gov

The ¹H NMR spectrum of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is expected to show distinct signals corresponding to the aromatic, piperazine, and methyl protons. Due to the conformational isomerism common in N-benzoylated piperazines, the signals for the piperazine moiety are typically broad at ambient temperatures. nih.govresearchgate.net

Aromatic Region: The 2,4-dichlorobenzoyl group will give rise to three signals in the aromatic region (typically δ 7.2-7.6 ppm). The proton at C6' (ortho to the carbonyl) is expected to be a doublet, the proton at C5' will likely appear as a doublet of doublets, and the proton at C3' will be a doublet.

Piperazine Ring Protons: The seven protons on the 3-methylpiperazine ring are expected to produce a complex and poorly resolved set of broad multiplets in the δ 2.5-4.5 ppm range. nih.gov The presence of two distinct conformational processes can result in more signals than would be expected for a static structure. rsc.org

Methyl Protons: The methyl group at the C3 position will appear as a doublet in the upfield region (approximately δ 1.1-1.4 ppm), resulting from coupling with the adjacent proton on C3.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine This is an interactive data table. Click on the headers to sort.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 7.2 - 7.6 | m |

| Piperazine CH, CH₂ | 2.5 - 4.5 | br m |

| Methyl CH₃ | 1.1 - 1.4 | d |

d: doublet, m: multiplet, br m: broad multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR, signal broadening can be observed for the piperazine carbons due to slow conformational exchange on the NMR timescale. nih.gov

Carbonyl Carbon: A single resonance is expected in the downfield region, typically around δ 168-172 ppm.

Aromatic Carbons: The dichlorinated benzene (B151609) ring should display six distinct signals. The carbons bonded to chlorine (C2' and C4') and the carbon attached to the carbonyl group (C1') are the most deshielded. The remaining three aromatic CH carbons will resonate in the δ 127-132 ppm range.

Piperazine Ring Carbons: Five signals are anticipated for the piperazine ring carbons, typically appearing in the δ 40-60 ppm range. The carbon bearing the methyl group (C3) and the carbons adjacent to the nitrogen atoms will have distinct chemical shifts.

Methyl Carbon: The methyl carbon is expected to produce a signal in the upfield region of the spectrum (δ 15-20 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine This is an interactive data table. Click on the headers to sort.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| Aromatic C-Cl, C-C=O | 130 - 140 |

| Aromatic C-H | 127 - 132 |

| Piperazine CH, CH₂ | 40 - 60 |

To overcome the challenges of signal overlap and broadening in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable.

H,H-COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, which is essential for assigning the protons within the aromatic ring and tracing the connectivity through the piperazine ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between the 2,4-dichlorobenzoyl group and the 3-methylpiperazine ring via the carbonyl group.

Dynamic NMR (D-NMR): Temperature-dependent NMR studies can be employed to investigate the conformational dynamics. rsc.orgrsc.org By increasing the temperature, the rate of amide bond rotation and ring inversion increases, leading to the coalescence of the broad or doubled signals into sharp, time-averaged peaks. nih.govrsc.org From the coalescence temperature, it is possible to calculate the activation energy barriers (ΔG‡) for these conformational changes. nih.govrsc.org

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine is expected to show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperazine and methyl groups are expected as stronger bands in the 2800-3000 cm⁻¹ region. scispace.com

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl stretch is a key diagnostic feature, expected in the range of 1630-1660 cm⁻¹.

Aromatic C=C Stretching: Medium to strong intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the dichlorobenzene ring.

C-N Stretching: The stretching vibration of the C-N bond in the amide and piperazine ring is expected in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, generally below 850 cm⁻¹. researchgate.net

Table 3: Predicted FTIR Absorption Bands for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretch | > 3000 | Weak |

| Aliphatic C-H stretch | 2800 - 3000 | Medium-Strong |

| Amide C=O stretch | 1630 - 1660 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the dichlorobenzene ring is often a very strong and sharp band in the Raman spectrum, providing a clear marker for the aromatic system.

C-H Stretching: Both aromatic and aliphatic C-H stretching bands are visible in the Raman spectrum and can complement the FTIR data. scispace.com

Symmetric Vibrations: Symmetrically substituted groups often give rise to strong Raman signals. The C-Cl stretching vibrations are also expected to be Raman active.

Carbonyl Group: The C=O stretch is typically weaker in Raman spectra compared to its intensity in FTIR spectra.

Table 4: Predicted FT-Raman Shifts for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine This is an interactive data table. Click on the headers to sort.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretch | > 3000 | Medium |

| Aliphatic C-H stretch | 2800 - 3000 | Strong |

| Aromatic Ring Breathing | 1000 - 1600 | Strong |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine |

| 1-(4-nitrobenzoyl)piperazine |

| 1-(4-chlorophenyl)piperazine |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern. The molecular formula for 1-(2,4-dichlorobenzoyl)-3-methylpiperazine is C₁₂H₁₄Cl₂N₂O, which corresponds to a monoisotopic mass of 288.0483 g/mol . The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion, with M+2 and M+4 peaks.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. chemguide.co.uk The resulting mass spectrum provides a unique "fingerprint" that is valuable for structural elucidation.

For 1-(2,4-dichlorobenzoyl)-3-methylpiperazine, the molecular ion (M⁺˙) peak at m/z 288 would be observed, accompanied by its characteristic isotopic peaks due to the two chlorine atoms. The fragmentation is predicted to occur at the most labile bonds, primarily the amide C-N bond and bonds within the piperazine ring.

Key fragmentation pathways for piperazine derivatives often involve the cleavage of C-N bonds. researchgate.netxml-journal.net The major fragmentation pathways anticipated for 1-(2,4-dichlorobenzoyl)-3-methylpiperazine include:

Alpha-cleavage adjacent to the piperazine nitrogen, leading to the loss of a methyl group or ring opening.

Cleavage of the amide bond , which is a dominant fragmentation pathway for such structures. This would result in the formation of the 2,4-dichlorobenzoyl cation at m/z 173 (with its corresponding isotope pattern) and the 3-methylpiperazine radical. The 2,4-dichlorobenzoyl cation is resonance-stabilized and is expected to be a prominent peak.

Fragmentation of the piperazine ring , leading to characteristic ions at lower mass-to-charge ratios. Cleavage of the piperazine ring can produce fragments with m/z values corresponding to C₄H₉N₂⁺ (m/z 85) or smaller fragments. xml-journal.net

Table 1: Predicted Key Fragment Ions in the EI-MS Spectrum of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

| m/z (Nominal Mass) | Proposed Fragment Ion | Formula | Notes |

| 288 | [M]⁺˙ | [C₁₂H₁₄Cl₂N₂O]⁺˙ | Molecular Ion |

| 173 | [C₇H₃Cl₂O]⁺ | 2,4-Dichlorobenzoyl cation | A highly stable and abundant fragment. Exhibits a characteristic Cl₂ isotope pattern. |

| 145 | [C₇H₃ClO]⁺ | [M - Cl]⁺ from the benzoyl fragment | Loss of a chlorine radical from the benzoyl cation. |

| 115 | [C₅H₁₁N₂]⁺ | 3-Methylpiperazin-1-yl cation | Formed by cleavage of the amide bond with charge retention on the piperazine moiety. |

| 99 | [C₅H₁₁N₂]⁺ | Protonated 3-methylpiperazine | Often formed through rearrangement. |

| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage. | A characteristic ion for piperazine-containing structures. xml-journal.net |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. core.ac.uk It is particularly well-suited for polar, non-volatile compounds and is often coupled with liquid chromatography (LC).

In positive-ion ESI-MS, 1-(2,4-dichlorobenzoyl)-3-methylpiperazine is expected to readily form an abundant protonated molecule [M+H]⁺ at m/z 289.0556. The characteristic isotopic pattern for two chlorine atoms ([M+H+2]⁺ and [M+H+4]⁺) would also be clearly visible, confirming the presence of two chlorine atoms.

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ precursor ion can be used to induce fragmentation and obtain structural information. xml-journal.net The fragmentation patterns in Collision-Induced Dissociation (CID) are often similar to those in EI-MS but arise from an even-electron species. The primary fragmentation would again be the cleavage of the amide bond, yielding the 2,4-dichlorobenzoyl cation (m/z 173) and a neutral 3-methylpiperazine molecule.

Table 2: Predicted Ions in ESI-MS and ESI-MS/MS of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

| Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Proposed Fragment |

| MS | N/A | 289.0556 | [M+H]⁺ |

| MS | N/A | 311.0375 | [M+Na]⁺ |

| MS/MS | 289.0556 | 173.9609 | [C₇H₃Cl₂O]⁺ (2,4-Dichlorobenzoyl cation) |

| MS/MS | 289.0556 | 100.0968 | [C₅H₁₂N₂] (Neutral loss of 3-methylpiperazine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in 1-(2,4-dichlorobenzoyl)-3-methylpiperazine is the 2,4-dichlorobenzoyl moiety. This system contains a benzene ring conjugated with a carbonyl group.

The expected electronic transitions include:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the C=O double bond. They result in strong absorption bands, usually below 280 nm. For substituted benzaldehydes and acetophenones, strong absorptions are seen in the 240-280 nm range. science-softcon.de

n → π* transitions: This transition involves the non-bonding electrons (n) on the carbonyl oxygen atom being excited into an anti-bonding π* orbital. This is a lower-energy, "forbidden" transition, resulting in a weaker absorption band at a longer wavelength, typically above 300 nm for aromatic ketones.

The piperazine portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov Therefore, the spectrum is dominated by the electronic transitions of the dichlorinated aromatic ketone system.

Table 3: Predicted UV-Vis Absorption Data for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

| Wavelength Range (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~210 nm | High | π → π | Benzene Ring E₂ Band |

| ~250-260 nm | Moderate-High | π → π | Benzene Ring B Band (Conjugated) |

| ~280-290 nm | Moderate | π → π | Carbonyl Group Conjugated System |

| ~310-330 nm | Low | n → π | Carbonyl Group |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm its accuracy. For a pure sample of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine (C₁₂H₁₄Cl₂N₂O), the theoretical elemental composition can be precisely calculated.

The molecular weight of C₁₂H₁₄Cl₂N₂O is 289.16 g/mol . The theoretical percentages are derived from the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and oxygen (15.999 u). Experimental verification of these percentages is crucial for confirming the identity and purity of a newly synthesized batch of the compound.

Table 4: Theoretical Elemental Composition of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 49.85 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 4.88 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 24.52 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.69 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.53 |

| Total | 289.163 | 100.00 |

This analytical technique provides the empirical formula of the compound, and when combined with the molecular weight determined by mass spectrometry, it confirms the molecular formula.

Solid State Structural Elucidation and Crystallography of 1 2,4 Dichlorobenzoyl 3 Methylpiperazine and Its Derivatives

Single Crystal X-ray Diffraction (SXRD) Studies

Single Crystal X-ray Diffraction (SXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, SXRD studies have been instrumental in elucidating their molecular and supramolecular structures.

In the absence of a direct crystal structure for 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, the conformation of the piperazine (B1678402) ring and the orientation of its substituents can be inferred from studies on similar molecules. Typically, the piperazine ring in such derivatives adopts a chair conformation, which is the most stable arrangement. For instance, in the related compound 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine, the piperazine ring is observed in a chair conformation. It is highly probable that the piperazine ring in 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine also adopts a similar chair conformation.

The orientation of the 2,4-dichlorobenzoyl group relative to the piperazine ring is a key conformational feature. In analogous structures, the dihedral angle between the plane of the amide group and the haloaryl ring is significant. For example, in 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine, this dihedral angle is 75.50 (5)°. This significant twist is a common feature in N-aroyl piperazines and is influenced by steric hindrance between the aromatic ring and the piperazine moiety.

The absolute configuration of the chiral center at the 3-position of the piperazine ring (due to the methyl group) would require a specific crystallographic study of an enantiomerically pure sample.

Table 1: Selected Crystallographic Data for a Related Piperazine Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|

Note: Data for a closely related compound used for comparative purposes.

The supramolecular assembly in the crystal lattice of piperazine derivatives is governed by a variety of non-covalent interactions.

Hydrogen Bonding: In many piperazine derivatives, classical N-H···O or N-H···N hydrogen bonds are pivotal in forming chains, sheets, or more complex three-dimensional networks. However, in N-acylated piperazines where the secondary amine is absent, the potential for such interactions is reduced. In the case of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine, no classical hydrogen bonds are observed. Instead, weaker C-H···O and C-H···π interactions may play a role in the crystal packing. For 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, the presence of the N-H group on the piperazine ring would likely lead to the formation of N-H···O hydrogen bonds with the carbonyl oxygen of an adjacent molecule, forming chains or dimers.

Halogen Bonding: The chlorine atoms on the benzoyl ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on a neighboring molecule. Short Cl···Cl contacts have been observed in the crystal structure of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine, with a Cl···Cl distance of 3.3963 (7) Å. This type of interaction is likely to be a significant feature in the crystal packing of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice. While not always present, π-π stacking interactions are a common feature in the crystal structures of aromatic compounds.

Polymorphism and Co-crystallization Phenomena

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state chemistry of pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine have been reported, it is a phenomenon frequently observed in piperazine derivatives. The conformational flexibility of the piperazine ring and the potential for different patterns of intermolecular interactions can give rise to multiple polymorphic forms under different crystallization conditions.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a coformer) into the crystal lattice. Piperazine and its derivatives are excellent candidates for co-crystal formation due to the presence of hydrogen bond donors and acceptors. Co-crystals of piperazine with various active pharmaceutical ingredients have been shown to enhance properties such as solubility and bioavailability. While specific co-crystals of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine are not documented, the presence of the N-H donor and the carbonyl acceptor suggests that it would be a viable candidate for co-crystallization with suitable coformers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine |

Mechanistic Organic Chemistry Studies Pertaining to 1 2,4 Dichlorobenzoyl 3 Methylpiperazine Synthesis and Transformations

Elucidation of Reaction Mechanisms

The formation of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the secondary amine (3-methylpiperazine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (2,4-dichlorobenzoyl chloride).

The reaction is generally accepted to proceed through a tetrahedral intermediate. The nucleophilic nitrogen atom of 3-methylpiperazine attacks the carbonyl carbon of 2,4-dichlorobenzoyl chloride, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the final amide product.

The conformational behavior of N-acylated piperazines is complex due to the hindered rotation around the newly formed amide bond, which has partial double bond character. rsc.orgrsc.org This restricted rotation can lead to the existence of different rotamers. Additionally, the piperazine (B1678402) ring itself can undergo chair-boat interconversion. rsc.orgrsc.org These conformational dynamics can influence the energy landscape of the reaction and the stability of intermediates and transition states.

Kinetic and Thermodynamic Characterization of Formation Reactions

Detailed kinetic and thermodynamic data for the specific synthesis of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine are not extensively reported in the peer-reviewed literature. However, general principles and data from related systems can provide insights.

The reaction is an acylation of a secondary amine, which is generally a rapid and exothermic process. The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acyl chloride, the solvent, and the temperature. The presence of the electron-donating methyl group on the piperazine ring is expected to slightly enhance the nucleophilicity of the nitrogen atoms compared to unsubstituted piperazine. Conversely, the electron-withdrawing chlorine atoms on the benzoyl group increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Thermodynamic data for piperazine itself is available, providing a baseline for understanding the properties of its derivatives.

| Property | Value (kJ/mol) | Temperature (K) | Reference |

|---|---|---|---|

| Enthalpy of Sublimation | 65.2 | 385 | nist.gov |

| Enthalpy of Fusion | 22.1 | 381.8 | nist.gov |

While these values pertain to the parent piperazine, they are foundational for computational models that could predict the thermodynamics of the formation of its derivatives. researchgate.netresearchgate.net The formation of the stable amide bond and the release of hydrogen chloride (which is typically neutralized by a base or excess amine) contribute to a negative enthalpy change (exothermic reaction) and a favorable Gibbs free energy change for the synthesis of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The structure of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine presents opportunities for further derivatization, where regioselectivity and stereoselectivity are key considerations.

The initial synthesis of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine from 3-methylpiperazine is itself a regioselective reaction. 3-methylpiperazine has two secondary amine groups at positions 1 and 4. These two nitrogen atoms are in different chemical environments. The nitrogen at position 1 is adjacent to the methyl-substituted carbon, while the nitrogen at position 4 is not. This difference can lead to regioselectivity in the acylation reaction. Generally, acylation is expected to occur preferentially at the less sterically hindered nitrogen atom (N4). Studies on the selective N-acylation of 2-methylpiperazine (B152721) have shown that reactions can be controlled to favor mono-acylation at the less hindered nitrogen. researchgate.net

Further derivatization of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine could occur at the remaining secondary amine (if the initial acylation occurred at the less hindered N4) or at the carbon atoms of the piperazine ring. Recent advances in the C-H functionalization of piperazines have opened up new avenues for creating structural diversity. mdpi.com Such reactions often involve the generation of radical or organometallic intermediates, and the regioselectivity is a subject of ongoing research.

Future Research Directions and Advanced Methodological Integration

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-acylated piperazines often involves the reaction of a piperazine (B1678402) derivative with an acyl chloride. While effective, these methods can present drawbacks related to the use of hazardous reagents and the generation of stoichiometric byproducts. Future research should prioritize the development of novel and sustainable synthetic routes that align with the principles of green chemistry.

Photoredox catalysis, for instance, has emerged as a powerful tool for C-H functionalization, offering a milder and more environmentally friendly alternative to classical methods. mdpi.com Visible-light-promoted reactions could enable the direct coupling of piperazine cores with suitable precursors, minimizing waste and avoiding harsh reaction conditions. mdpi.com Another promising avenue is the use of multicomponent reactions (MCRs), which allow for the rapid and efficient assembly of complex molecules like piperazines in a single step from simple starting materials. organic-chemistry.org These convergent approaches enhance atom economy and reduce the number of purification steps, contributing to a more sustainable process. organic-chemistry.org

Furthermore, the development of catalytic methods that utilize earth-abundant metals or even metal-free organic catalysts would significantly improve the sustainability profile of the synthesis. rsc.org Research into flow chemistry for the synthesis of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine could also offer advantages in terms of safety, scalability, and process control.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, utilization of visible light. mdpi.com | Development of suitable photocatalysts, optimization of reaction parameters for acylation. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. organic-chemistry.org | Design of novel MCRs for the one-pot synthesis of N-benzoylpiperazines. |

| Sustainable Catalysis | Reduced environmental impact, lower cost, avoidance of toxic heavy metals. rsc.org | Exploration of earth-abundant metal catalysts or organocatalysts for the acylation of 3-methylpiperazine. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, potential for automation. | Adaptation of batch synthesis to continuous flow processes. |

Integration of Advanced Computational Methods with Experimental Design

The integration of advanced computational methods with experimental design offers a synergistic approach to accelerate the discovery and optimization of new chemical entities. In the context of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, computational tools can provide valuable insights into its structure, properties, and potential interactions, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding its chemical behavior and in the rational design of new derivatives with tailored properties. Molecular docking simulations are another powerful tool, particularly if the compound is being investigated for biological activity. By docking the molecule into the active site of a target protein, researchers can predict binding affinities and modes of interaction, providing a basis for the design of more potent analogs.

These computational approaches can be used to create virtual libraries of related compounds and prioritize them for synthesis based on predicted properties. This in silico screening can significantly reduce the time and resources required for experimental studies. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Table 2: Application of Computational Methods

| Computational Method | Application in Research of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine | Expected Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic properties, conformational analysis, prediction of spectroscopic data. | Understanding of molecular stability, reactivity, and spectral characteristics. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of key intermolecular interactions, guiding the design of analogs with improved activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity or physical properties. | Prediction of the properties of unsynthesized compounds, facilitating lead optimization. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of the molecule and its complexes with other molecules or biomacromolecules. | Understanding of conformational changes and the stability of molecular interactions over time. |

Exploration of Supramolecular Interactions in Crystal Engineering

The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates the material's physical and chemical properties. Crystal engineering focuses on understanding and controlling these interactions to design materials with desired characteristics. For 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine, the presence of two chlorine atoms on the benzoyl ring introduces the potential for halogen bonding, a highly directional and tunable non-covalent interaction. nih.govnih.gov

Future research should focus on a detailed investigation of the supramolecular assembly of this compound. Single-crystal X-ray diffraction studies are essential to elucidate the crystal structure and identify the key intermolecular interactions, such as hydrogen bonds (C-H···O) and halogen bonds (C-Cl···O or C-Cl···π). nih.gov Hirshfeld surface analysis can be a valuable tool to quantify the different types of intermolecular contacts within the crystal lattice. nih.gov

By understanding the supramolecular synthons that govern the crystal packing, it may be possible to design and synthesize co-crystals or polymorphic forms with modified properties, such as solubility, stability, and bioavailability. The exploration of halogen bonding in directing the self-assembly of this and related molecules could lead to the development of novel functional materials. nih.govnih.gov The interplay between different non-covalent interactions will be a key factor in achieving predictable and controlled supramolecular architectures.

Table 3: Key Supramolecular Interactions to Investigate

| Type of Interaction | Potential Role in Crystal Packing of 1-(2,4-Dichlorobenzoyl)-3-methylpiperazine |

| Hydrogen Bonding | The carbonyl oxygen can act as a hydrogen bond acceptor, likely with C-H donors from neighboring molecules, influencing the formation of chains or sheets. nih.gov |

| Halogen Bonding | The chlorine atoms on the dichlorobenzoyl group can act as halogen bond donors, interacting with the carbonyl oxygen or the piperazine nitrogen of adjacent molecules, leading to specific and directional packing arrangements. nih.govnih.gov |

| π-π Stacking | The aromatic dichlorophenyl rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. |

| van der Waals Forces | These ubiquitous forces will contribute to the overall cohesive energy of the crystal. |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-(2,4-dichlorobenzoyl)-3-methylpiperazine derivatives, and what parameters critically influence yield?

- Methodological Answer : The synthesis often involves refluxing the ligand with metal salts (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 7 hours, achieving yields >97% . Key parameters include solvent choice (ethanol for solubility and stability), temperature control (to avoid decomposition), and stoichiometric ratios of ligand-to-metal (2:1 for bis-complex formation) . Stirring duration (≥7 hours) ensures kinetic energy for effective collisions .

Q. Which characterization techniques are essential for verifying the structural integrity of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine complexes?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies charge-transfer transitions (e.g., λₘₐₓ shifts from 270 nm to 320 nm upon complexation) .

- FT-IR : Confirms ligand coordination via thiourea C=S bond disappearance (~1600 cm⁻¹) and new Fe–S/N bonds (~450 cm⁻¹) .

- HPLC : Validates purity (>98%) and monitors reaction progress .

Q. How can researchers initially evaluate the biological activity of this compound?

- Methodological Answer : Use molecular docking against validated targets (e.g., ribonucleotide reductase, PDB: 2EUD) to predict binding affinity. The iron(III) complex exhibits a binding energy of -7.76 kcal/mol and inhibition constant (2.11 µM), outperforming precursors . In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines further validate activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the selectivity of 1-(2,4-dichlorobenzoyl)-3-methylpiperazine derivatives?

- Methodological Answer :

- Catalysts : CuSO₄·5H₂O and sodium ascorbate in click chemistry improve triazole derivatization yields (>93%) .

- Solvent Systems : DCM:H₂O (2:1) balances solubility and reaction kinetics for azide-alkyne cycloaddition .

- Temperature : Room temperature minimizes side reactions during propargyl bromide coupling .

Q. How should researchers address contradictions between high bioactivity and mutagenicity in preclinical data?

- Methodological Answer :

- Toxicity Mitigation : Modify substituents (e.g., replace chloro groups with methoxy) to reduce mutagenicity while retaining H-bonding capacity .

- Dose Optimization : Use pharmacokinetic modeling (e.g., Caco2 = 53.64%, HIA = 97.80%) to establish therapeutic windows .

- Ames Test Follow-Up : Conduct in vivo genotoxicity assays (e.g., micronucleus test) to confirm risk profiles .

Q. What computational strategies validate the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (≥100 ns) to assess stability of hydrogen bonds (e.g., with Arg293, Ser217 in 2EUD) .

- Free Energy Calculations : Use MM-PBSA to quantify binding free energy (ΔG ~ -7.64 kcal/mol) .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to guide structural optimization .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs via:

- Side-chain modifications : Introduce propargyl or nitrophenyl groups to enhance π-π stacking .

- Metal substitution : Replace Fe(III) with Ru(II) to improve redox activity .

- Bioassay Profiling : Test analogs against multiple cancer cell lines (e.g., MCF-7, A549) to correlate substituents with IC₅₀ values .

Q. What experimental approaches confirm hypothesized binding interactions in vitro?

- Methodological Answer :

- Site-Directed Mutagenesis : Mutate key residues (e.g., Cys428 in 2EUD) to disrupt hydrogen bonds and measure activity loss .

- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry (n ≈ 1) and enthalpy (ΔH ~ -10.2 kcal/mol) .

- X-ray Crystallography : Resolve co-crystal structures to visualize ligand-receptor interactions at 1.8 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.